5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-(4-Isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a 4-isobutoxyphenyl group at position 3. The thiol (-SH) group at position 3 confers reactivity, enabling functionalization via alkylation or oxidation. This compound is of interest due to its structural versatility, which allows tuning of electronic, steric, and solubility properties for applications in medicinal chemistry, materials science, and corrosion inhibition. Its synthesis typically involves cyclization of thiosemicarbazides or alkylation of triazole-thiol precursors under basic conditions, as exemplified in related triazole derivatives .
Properties
IUPAC Name |
4-methyl-3-[4-(2-methylpropoxy)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9(2)8-17-11-6-4-10(5-7-11)12-14-15-13(18)16(12)3/h4-7,9H,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXCVOGUWTAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
This method adapts protocols from the synthesis of analogous triazole-thiol derivatives. The process begins with the preparation of a thiosemicarbazide intermediate, followed by cyclization under alkaline conditions:
Formation of Thiosemicarbazide :
- 4-Isobutoxyphenylacetic acid hydrazide is reacted with methyl isothiocyanate in ethanol under reflux (24 hours, 80°C).
- The intermediate, 1-(4-isobutoxyphenylacetyl)-4-methylthiosemicarbazide, precipitates upon cooling (Yield: 78%).
Cyclization to Triazole-Thiol :
Key Parameters and Optimization
- Temperature : Cyclization at 100°C ensures complete ring closure without decomposition.
- Base Concentration : Higher NaOH concentrations (≥2N) improve reaction rates but may hydrolyze the isobutoxy group; thus, stoichiometric control is critical.
- Purification : Ethanol recrystallization removes unreacted hydrazide and inorganic salts, as confirmed by HPLC analysis.
Alkylation of Preformed Triazole-Thiols
Direct Introduction of Isobutoxy Group
Inspired by the synthesis of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, this method introduces the isobutoxyphenyl moiety via nucleophilic substitution:
Synthesis of 5-(4-Hydroxyphenyl)-4-Methyl-4H-1,2,4-Triazole-3-Thiol :
- Prepared via cyclocondensation of 4-hydroxyphenylacetic acid hydrazide and methyl isothiocyanate (Yield: 70%).
Alkylation with Isobutyl Bromide :
Advantages and Limitations
- Regioselectivity : Alkylation occurs exclusively at the phenolic oxygen due to the electron-rich aromatic ring.
- Side Reactions : Over-alkylation or ether cleavage is minimized by maintaining a 1.2:1 molar ratio of isobutyl bromide to triazole-thiol.
One-Pot Multicomponent Synthesis
Streamlined Approach for Scalability
This method integrates hydrazide formation, thiosemicarbazide synthesis, and cyclization into a single reactor:
Reagents and Conditions :
- 4-Isobutoxyphenylacetic acid (1 eq), methyl hydrazine (1.1 eq), and ammonium thiocyanate (1.2 eq) in POCl3 (solvent) at 0–5°C for 2 hours.
- Gradual warming to 25°C over 12 hours initiates cyclodehydration.
Isolation and Purification :
Comparative Efficiency
- Time : Reduces total synthesis time from 48 hours (multi-step) to 14 hours.
- Atom Economy : POCl3 acts as both solvent and dehydrating agent, minimizing waste.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol group in this compound acts as a nucleophile, enabling substitution reactions with electrophiles. For example:
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Reaction with alkylating agents : The thiol moiety can displace leaving groups (e.g., halides) in alkyl halides, forming thioether derivatives. This mechanism is analogous to reactions observed in related triazole thiols, where thiol groups undergo alkylation to generate biologically active derivatives.
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Reagents : Alkyl halides, bases (e.g., triethylamine).
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Products : Alkylated triazole derivatives.
Condensation Reactions
The compound participates in condensation reactions, particularly with carbonyl compounds:
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Hydrazone formation : Triazole thiols can react with ketones or aldehydes to form hydrazones via Schiff base chemistry. For instance, in related derivatives, thioacetohydrazide intermediates condense with aldehydes to yield hydrazones, which exhibit cytotoxic activity against cancer cell lines .
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Reagents : Aldehydes, ketones, hydrazine derivatives.
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Products : Hydrazones, azomethines.
Metal Coordination
The thiol group can coordinate with metal ions, a property exploited in enzyme inhibition:
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Zinc coordination : In studies of similar triazole thiols, the deprotonated thiol group binds to zinc ions in metalloenzymes (e.g., dihydrofolate reductase), disrupting catalytic activity. This mechanism underpins the anti-tubercular activity of related compounds .
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Reagents : Zinc-containing enzymes, acidic/basic conditions.
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Products : Metal-ligand complexes.
Biological Interactions
The compound’s reactivity extends to biological systems:
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Enzyme inhibition : The triazole-thiol scaffold interacts with enzymes such as dihydrofolate reductase via hydrogen bonding and hydrophobic interactions, modulating activity. For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol targets folate synthesis in Mycobacterium tuberculosis .
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Reagents : Enzyme substrates, cell cultures.
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Products : Inhibited enzyme activity, cytotoxic effects.
Cyclization Reactions
The triazole ring can participate in cyclization processes:
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Ring closure : In related syntheses, thiosemicarbazides undergo alkaline cyclization to form triazole rings. While not directly observed in this compound, analogous chemistry suggests potential for forming fused heterocycles .
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Reagents : Alkaline media (e.g., KOH, EtOH).
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Products : Fused triazole derivatives.
Data Table: Reaction Types and Conditions
Mechanistic Insights
The thiol group’s reactivity is central to these reactions:
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Nucleophilicity : The -SH group acts as a strong nucleophile, enabling substitution and condensation reactions .
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Metal chelation : The sulfur atom can coordinate with metal ions (e.g., Zn²⁺), disrupting enzymatic activity .
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Biological modulation : Structural features like the isobutoxy group may enhance solubility or target binding, influencing pharmacokinetics .
Research Implications
The compound’s reactivity profile makes it a versatile scaffold for drug discovery:
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Antimicrobial agents : Triazole thiols targeting folate synthesis show promise against tuberculosis .
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Anticancer therapeutics : Hydrazones derived from triazole thiols exhibit selective cytotoxicity in melanoma and breast cancer models .
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Enzyme inhibitors : Metal-binding capacity positions this class for applications in metalloenzyme-targeted therapies .
This compound’s diverse reactivity underscores its potential in medicinal chemistry and biomolecular research.
Scientific Research Applications
Antifungal Activity
Research indicates that 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits notable antifungal properties. Preliminary studies suggest it can inhibit specific fungal strains by interacting with enzymes involved in fungal metabolism. This interaction may disrupt growth and reproduction in pathogenic fungi, making it a candidate for further pharmacological studies aimed at developing new antifungal agents .
Antimicrobial Properties
Beyond antifungal applications, the compound has shown promise as an antimicrobial agent. Its structural features may enhance its ability to penetrate biological membranes, thereby increasing its efficacy against various microbial strains. Studies have reported that derivatives of triazole compounds often exhibit broad-spectrum antimicrobial activity, suggesting potential for this compound in treating infections caused by resistant strains .
Fungicides
Due to its antifungal properties, this compound may also find applications in agriculture as a fungicide. The ability to inhibit fungal pathogens can be crucial for protecting crops from diseases that threaten yield and quality. Research into the compound's efficacy in field conditions would be beneficial to determine its practical applications in crop protection .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the triazole ring.
- Introduction of the isobutoxy group.
- Functionalization to create the thiol group.
This compound can also serve as a precursor for synthesizing various derivatives that may enhance or modify its biological activity. For instance, substituting different groups on the phenyl ring or modifying the thiol group could lead to compounds with improved potency or selectivity against specific pathogens .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of this compound demonstrated significant inhibition against common pathogenic fungi such as Candida spp. and Aspergillus spp. The mechanism was attributed to the compound's ability to disrupt fungal cell wall synthesis and metabolism .
Case Study 2: Agricultural Field Trials
Field trials assessing the effectiveness of this compound as a fungicide showed promising results in controlling fungal diseases in crops like wheat and corn. The trials indicated that application rates significantly reduced disease incidence while maintaining crop health .
Mechanism of Action
The mechanism by which 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as xanthine oxidase, which is involved in the production of uric acid.
Pathways Involved: By inhibiting xanthine oxidase, the compound reduces the production of reactive oxygen species and uric acid, thereby exerting anti-inflammatory and antioxidant effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial and Antifungal Agents
- 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (): The nitro group at the 4-position enhances electron-withdrawing effects, improving binding to microbial enzymes. The Schiff base (imine) linker increases planarity, facilitating interactions with fungal cell membranes. This compound showed moderate anticandidal activity, though lower than fluconazole .
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol ():
The methoxy group improves solubility, while the phenyl ring enhances π-π stacking with fungal targets. This derivative exhibited antifungal activity comparable to clotrimazole . - 5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol ():
The bulky adamantyl group increases hydrophobicity, promoting membrane penetration. This structural feature is advantageous in targeting lipid-rich bacterial membranes .
However, its antimicrobial efficacy remains uncharacterized in the provided evidence.
Anticoccidial and Antiradical Activity
- 4,5-Diphenylimidazole-2-thione ():
The imidazole-thione core shows higher α-glucosidase inhibition (anticoccidial) than triazole-thiols, attributed to stronger hydrogen-bonding interactions . - 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol ():
The pyrazole moiety enhances radical scavenging via electron delocalization, achieving 40–60% DPPH inhibition at 100 μM .
Nonlinear Optical (NLO) Properties
- 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol ():
The bromine atom increases polarizability, enhancing NLO response. Derivatives of this compound showed hyperpolarizability values (~1,200 × 10⁻³⁰ esu) suitable for optoelectronic devices .
Comparison with Target Compound :
The isobutoxy group’s electron-donating nature may reduce NLO efficiency compared to brominated analogs but could improve thermal stability.
Corrosion Inhibition
- 5-[(4-tert-Butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (): The tert-butyl group enhances adsorption on metal surfaces via hydrophobic interactions, achieving 85% inhibition efficiency on aluminum alloys .
- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol ():
The pyridyl group facilitates chemisorption on steel, with inhibition efficiencies >90% in acidic media .
Comparison with Target Compound :
The isobutoxyphenyl group’s branched structure may reduce adsorption density compared to planar pyridyl or tert-butyl derivatives but could form more stable protective films.
Physicochemical Properties
| Compound | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.8 | 0.12 (water) | 160–162 |
| 5-(Adamantan-1-yl)-4-methyl derivative | 5.2 | 0.03 (water) | 210–212 |
| 4-(4-Methoxyphenyl)-5-phenyl derivative | 2.9 | 0.25 (water) | 145–147 |
*Predicted using fragment-based methods.
Biological Activity
5-(4-Isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 725245-10-3) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its stability and versatility. The synthesis typically involves the reaction of 4-isobutoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is cyclized under acidic conditions to yield the final product. Common solvents used include ethanol or methanol, with catalysts such as hydrochloric acid or sulfuric acid facilitating the reaction.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it has been shown to inhibit xanthine oxidase , an enzyme involved in uric acid production. This inhibition leads to a reduction in reactive oxygen species (ROS) and uric acid levels, imparting anti-inflammatory and antioxidant properties .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The mechanism involves selective targeting of cancer cells while sparing normal cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Melanoma (IGR39) | 12.5 | |
| Triple-Negative Breast | 15.0 | |
| Pancreatic Carcinoma | 20.0 |
Anti-inflammatory Effects
The compound's ability to lower uric acid levels suggests its potential in treating gout and other inflammatory conditions. By modulating xanthine oxidase activity, it may reduce inflammation associated with hyperuricemia .
Case Studies
A notable case study involved the evaluation of various triazole derivatives, including this compound, which were tested for their antiproliferative effects on colorectal cancer cell lines. The study revealed that compounds with similar scaffolds exhibited significant cytotoxicity and could serve as lead compounds for further development .
Comparison with Similar Compounds
When compared to other triazole derivatives like febuxostat (a known xanthine oxidase inhibitor), this compound shows unique properties due to its specific substitution pattern on the triazole ring. This structural uniqueness enhances its lipophilicity and bioavailability .
Table 2: Comparison of Triazole Derivatives
| Compound Name | Mechanism of Action | Primary Use |
|---|---|---|
| Febuxostat | Xanthine oxidase inhibition | Gout treatment |
| 5-(4-Isobutoxyphenyl)-4-methyl... | Xanthine oxidase inhibition & anticancer | Potential anticancer agent |
Q & A
Q. What are the common synthetic routes for 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves:
- Acylation and hydrazinolysis : Starting with isonicotinoyl or arylpropionic acid derivatives to form hydrazinecarbothioamide intermediates .
- Nucleophilic addition and cyclization : Reacting intermediates with phenylisothiocyanate or alkyl halides under basic conditions to form the triazole-thiol core .
- Functionalization : Alkylation or Mannich reactions to introduce substituents (e.g., isobutoxyphenyl groups) . Key intermediates : 2-isonicotinoyl-N-phenylhydrazinecarbothioamide and potassium salts of aryl acids are critical precursors .
Q. Which analytical methods are essential for characterizing this compound?
- ¹H NMR and IR spectroscopy : Confirm proton environments and functional groups (e.g., thiol, triazole rings) .
- High-performance liquid chromatography (HPLC) : Validate purity (>95%) using diode-array and mass spectrometric detection .
- Elemental analysis : Verify stoichiometry (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can alkylation conditions be optimized for S-substituted derivatives?
- Solvent selection : Methanol or propan-2-ol yields higher product purity (up to 79%) compared to polar aprotic solvents .
- Reagent ratios : A 1:1 molar ratio of triazole-thiol to alkyl halide minimizes side products .
- Temperature : Reactions at 60–80°C improve kinetics without degrading the thiol group . Example : Octyl derivatives showed superior antifungal activity in molecular docking studies .
Q. How should researchers resolve contradictions in spectral data (e.g., ¹H NMR shifts)?
- Variable proton environments : Thiol tautomerism (e.g., thione ↔ thiol) can cause peak splitting. Use deuterated DMSO to stabilize thiolates .
- Dynamic effects : Temperature-dependent NMR (e.g., 25°C vs. 60°C) clarifies ambiguous signals .
- Cross-validation : Combine LC-MS data to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 308.44 for benzothiazole derivatives) .
Q. What experimental designs are effective for evaluating anti-tuberculosis activity?
- In vitro assays : Culture M. bovis at pH 6.5–7.1 with compound concentrations (0.1–1.0%) to monitor growth inhibition over 90 days .
- Controls : Compare with isoniazid; triazole-thiols often exhibit superior tuberculostatic effects at lower doses .
- Molecular docking : Use PDB ligands (e.g., 2XP2 for anaplastic lymphoma kinase) to predict binding affinities .
Q. How can in silico ADME/Tox profiling guide further research?
- Lipinski’s Rule of Five : Assess solubility (LogP <5) and bioavailability (TPSA <140 Ų). Isobutoxy groups improve lipophilicity but may reduce solubility .
- Toxicity prediction : Use SwissADME or ProTox-II to flag hepatotoxic or mutagenic risks .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to predict half-life .
Methodological Challenges
Q. How do substituents (e.g., isobutoxy vs. methoxy) influence bioactivity?
- Steric effects : Isobutoxy’s bulkiness enhances kinase inhibition (e.g., IC₅₀ values for lanosterol demethylase) .
- Electronic effects : Electron-donating groups (e.g., methoxy) improve antioxidant capacity but reduce antifungal potency . Data example :
| Substituent | Antifungal IC₅₀ (µM) | COX-2 Inhibition (%) |
|---|---|---|
| Isobutoxy | 12.4 | 78.9 |
| Methoxy | 28.7 | 65.2 |
| Source: Adapted from |
Q. What strategies mitigate instability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
